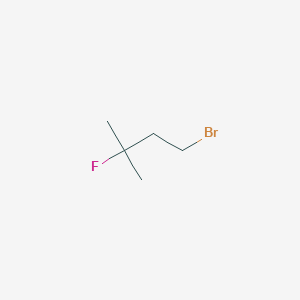

1-Bromo-3-fluoro-3-methylbutane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-3-methylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrF/c1-5(2,7)3-4-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWSQYDSEJVBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514922-17-8 | |

| Record name | 1-bromo-3-fluoro-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 Fluoro 3 Methylbutane and Its Precursors/derivatives

Direct Synthesis Approaches to 1-Bromo-3-fluoro-3-methylbutane

Direct synthesis of 1-bromo-3-fluoro-3-methylbutane can be accomplished through several key strategies, primarily involving the addition of bromine and fluorine across a double bond or the conversion of functional groups.

Bromination Strategies

Bromination is a fundamental process in the synthesis of bromoalkanes. In the context of producing 1-bromo-3-fluoro-3-methylbutane, a key precursor is 3-fluoro-3-methylbutanol. The hydroxyl group of this alcohol can be substituted with a bromine atom. While direct bromination of the target compound's precursors is a common strategy, specific examples for 1-bromo-3-fluoro-3-methylbutane are often part of a multi-step synthesis.

Another relevant precursor is 3-methyl-1-butanol, which can be brominated to form 1-bromo-3-methylbutane (B150244). docsity.comchemicalbook.com This reaction is typically carried out using reagents like hydrogen bromide with sulfuric acid. chemicalbook.com

Fluorination Strategies, including Bromofluorination

Fluorination strategies are critical for introducing the fluorine atom into the molecule. A highly effective method is bromofluorination, where both a bromine and a fluorine atom are added across a double bond. researchgate.net

A notable example is the bromofluorination of 4-azido-2-methyl-1-butene using N-bromosuccinimide (NBS) and triethylamine (B128534) trishydrofluoride (Et3N·3HF). researchgate.netarkat-usa.org This reaction proceeds smoothly to yield the bromofluorinated product, which can then be further manipulated to achieve the desired final compound. researchgate.netarkat-usa.org The combination of NBS as an electrophilic bromine source and a fluoride (B91410) salt as a nucleophilic fluorine source is a common and efficient approach for such transformations. nih.govthieme-connect.de

The regioselectivity of bromofluorination generally follows the Markovnikov rule, where the fluoride ion attacks the more substituted carbon of the intermediate bromonium ion. nih.govthieme-connect.de Various fluorinating agents can be employed, including pyridine (B92270) hydrofluoride (Olah's Reagent) and tetrabutylammonium (B224687) dihydrogen trifluoride. nih.govthieme-connect.de

Sequential Halogenation and Alkylation Routes

Sequential halogenation and alkylation routes provide a versatile platform for constructing the target molecule. This can involve the initial creation of a fluorinated or brominated scaffold, followed by the introduction of the remaining functionalities.

For instance, a synthetic pathway could begin with a precursor like 3-methyl-3-buten-1-ol. researchgate.net This alcohol can be converted to an alkenyl azide (B81097), which then undergoes bromofluorination. Subsequent reduction of the azide and further chemical modifications can lead to the desired 1-bromo-3-fluoro-3-methylbutane skeleton. researchgate.netarkat-usa.org

Stereoselective Synthesis of 1-Bromo-3-fluoro-3-methylbutane Isomers

The presence of a chiral center at the carbon bearing the fluorine atom in 1-bromo-3-fluoro-3-methylbutane means that it can exist as different stereoisomers. The controlled synthesis of these isomers is of significant interest.

Enantioselective Approaches to Chiral Fluoro-Bromo Alkane Centers

Achieving enantioselectivity in the synthesis of chiral fluoro-bromo alkanes often relies on the use of chiral catalysts or auxiliaries. While specific enantioselective methods for 1-bromo-3-fluoro-3-methylbutane are not extensively detailed in the provided context, general principles of asymmetric synthesis are applicable.

Enantioselective fluorocyclization of allyl phenyl ethers, catalyzed by iodine(I)/iodine(III) systems, has been shown to produce enantioenriched 3-fluorochromanes. nih.gov This type of strategy, which involves the in situ generation of a fluorinating agent in a chiral environment, could potentially be adapted for the asymmetric synthesis of acyclic fluoro-bromo alkanes.

Furthermore, the synthesis of chiral building blocks, such as (S)-1-bromo-2-methylbutane, highlights the importance of stereochemistry in organic synthesis. lookchem.com Such chiral starting materials can be instrumental in building more complex molecules with defined stereocenters.

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of synthesizing derivatives of 1-bromo-3-fluoro-3-methylbutane, this can be crucial when multiple chiral centers are present or when creating specific geometric isomers.

Research on the synthesis of nucleoside analogues has demonstrated diastereoselective control in the cyclization of acyclic precursors containing a C2-F moiety. mcgill.ca This highlights that the stereochemistry of a fluorine-bearing carbon can influence the stereochemical outcome of subsequent reactions.

The bromofluorination of cyclic alkenes, such as 1-methylcyclohexene, can proceed with high diastereoselectivity, typically affording the trans-adduct. thieme-connect.de This stereochemical control is dictated by the mechanism of the reaction, which involves the anti-addition of the bromine and fluorine atoms across the double bond.

Resolution of Racemic Mixtures of 1-Bromo-3-fluoro-3-methylbutane

1-Bromo-3-fluoro-3-methylbutane possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. As these enantiomers may exhibit different biological activities, their separation, or resolution, is of significant importance. While specific studies on the resolution of racemic 1-bromo-3-fluoro-3-methylbutane are not prevalent in the literature, established methodologies for the resolution of racemic haloalkanes and fluorinated compounds are directly applicable. The primary methods for achieving this separation are enzymatic kinetic resolution and chiral chromatography.

Enzymatic Kinetic Resolution

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers. catalysis.blog In a typical kinetic resolution process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. catalysis.blogwikipedia.org This results in a mixture of a new product and the unreacted, enantiomerically enriched starting material, which can then be separated by conventional methods like chromatography. rsc.org

For a compound like 1-bromo-3-fluoro-3-methylbutane, this could be approached indirectly. For example, a racemic precursor alcohol, 3-fluoro-3-methylbutan-1-ol, could be resolved using a lipase (B570770) enzyme in a transesterification reaction. The enzyme would selectively acylate one enantiomer, allowing the resulting ester and the unreacted alcohol enantiomer to be separated. Each of these enantiomerically pure compounds could then be converted to the corresponding enantiomer of 1-bromo-3-fluoro-3-methylbutane through standard chemical transformations. Lipases, such as those from Candida species, are commonly employed for such resolutions. mdpi.com

Chiral Chromatography

Chiral chromatography is a direct and widely used method for separating enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For fluorinated compounds, specialized CSPs have been developed to enhance separation efficiency.

The inclusion of fluorine in the stationary phase can promote "fluorophilic" retention mechanisms, which can improve the retention and resolution of fluorinated analytes. chromatographytoday.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. Modifications to these phases, for instance, the introduction of fluoro-substituted phenylcarbamate groups, have been shown to be advantageous for separating fluorinated racemates. chromatographytoday.commdpi.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the two main modalities for this type of separation, with SFC often offering faster and more environmentally friendly separations. chromatographytoday.com

A summary of applicable chiral separation techniques is presented below.

| Technique | Principle | Applicability to 1-Bromo-3-fluoro-3-methylbutane | Key Considerations |

| Enzymatic Kinetic Resolution | Stereoselective enzymatic transformation of one enantiomer. | Indirectly applicable via resolution of a precursor (e.g., alcohol) or a derivative. | Requires suitable enzyme and reaction conditions; maximum theoretical yield of a single enantiomer is 50%. |

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | Directly applicable for analytical and preparative scale separation. | Requires selection of an appropriate fluorinated or polysaccharide-based CSP. SFC is often faster and greener. |

| ¹⁹F NMR Chiral Analysis | Use of chiral solvating or derivatizing agents to induce diastereomeric environments, resulting in separate signals in the ¹⁹F NMR spectrum. | Applicable for determining enantiomeric purity (ee) without physical separation. cas.cn | Primarily an analytical tool for determining enantiomeric excess, not for preparative separation. cas.cn |

Novel Catalyst Systems and Reaction Conditions in Synthesis

The synthesis of haloalkanes containing different halogens, such as 1-bromo-3-fluoro-3-methylbutane, requires precise control over the introduction of each halogen. Modern synthetic chemistry has moved towards catalytic methods to improve efficiency, selectivity, and sustainability.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). fzgxjckxxb.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of a reactant (as an ion pair) from one phase to another where the reaction can occur. fzgxjckxxb.commdpi.com This methodology is particularly useful in nucleophilic substitution reactions, including halogen exchange (the Finkelstein reaction), as it can enhance reaction rates and allow for milder reaction conditions. psu.edu

For the synthesis of 1-bromo-3-fluoro-3-methylbutane, PTC could be employed in several ways:

Fluorination: Starting from a precursor like 1,3-dibromo-3-methylbutane, a fluorine atom can be introduced via nucleophilic substitution using a fluoride salt (e.g., KF). The phase-transfer catalyst would transport the fluoride anion from the solid or aqueous phase into the organic phase containing the dibromo substrate. Crown ethers or quaternary phosphonium salts are effective catalysts for such transformations. researchgate.net

Bromination: Conversely, starting with a substrate such as 1-chloro-3-fluoro-3-methylbutane or 1-fluoro-3-methyl-3-butanol (after conversion of the alcohol to a good leaving group like a tosylate), the bromide can be introduced using a bromide salt (e.g., KBr or aqueous HBr) under PTC conditions. psu.edu

The efficiency of PTC depends on several factors, including the choice of catalyst, solvent system, and temperature. Lipophilic quaternary onium salts are particularly effective in promoting halogen exchange with aqueous hydrogen halides. psu.edu

| Catalyst Type | Example | Typical Reaction | Phase System |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Aliquat 336 | Halogen Exchange (Fluorination, Bromination) | Liquid-Liquid or Solid-Liquid |

| Quaternary Phosphonium Salts | Tetraphenylphosphonium bromide (TPPB) | Halogen Exchange (Fluorination) | Solid-Liquid |

| Crown Ethers | 18-Crown-6 | Fluorination with KF | Solid-Liquid |

| Polyethylene Glycols (PEGs) | PEG-400 | Fluorination | Solid-Liquid |

Transition metal catalysis, particularly using palladium and nickel, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While not typically used for the direct synthesis of simple alkyl halides, these methods are indispensable for constructing the necessary precursors or for using the target molecule as a building block in more complex structures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools. nih.govnih.gov For instance, a precursor to 1-bromo-3-fluoro-3-methylbutane could be synthesized via the coupling of an organoboron reagent with a suitable halide. More relevantly, 1-bromo-3-fluoro-3-methylbutane itself can act as a substrate in cross-coupling reactions. The C(sp³)–Br bond can be activated by a palladium or nickel catalyst to react with a variety of coupling partners.

Recent advancements have focused on the challenging cross-coupling of C(sp³)-halides, especially those containing fluorine, as the presence of fluorine can influence the reactivity.

Heck-type Reactions: Palladium-catalyzed Heck-type reactions have been developed for secondary fluoroalkylated alkyl bromides, allowing for the formation of C-C bonds with alkenes. beilstein-journals.org These reactions often proceed through a radical mechanism. beilstein-journals.org

Reductive Cross-Coupling: Nickel catalysts have been shown to be effective in the reductive cross-coupling of two different alkyl halides, which could be a strategy to form the carbon skeleton of fluorinated molecules. researchgate.net

C-N and C-O Coupling: Palladium-catalyzed methods are also available for coupling fluorinated alkylamines with aryl halides or fluorinated alcohols with aryl halides, demonstrating the versatility of these catalysts in incorporating fluorinated fragments into larger molecules. nih.govnih.gov

These catalytic systems offer high functional group tolerance and often proceed under mild conditions, making them highly valuable in multi-step syntheses.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org Key principles include maximizing atom economy, using safer solvents and reagents, employing catalytic reactions, and designing for energy efficiency. royalsocietypublishing.orgsnu.ac.kr

For the synthesis of 1-bromo-3-fluoro-3-methylbutane, several green approaches can be considered:

Safer Halogenating Agents: Traditional methods for bromination and fluorination often use hazardous reagents like elemental bromine or fluorine gas. Greener alternatives include using N-bromosuccinimide (NBS) or a bromide/bromate couple for bromination, and less hazardous fluoride salts (like KF) for fluorination, often in conjunction with PTC or in greener solvents. wpmucdn.comresearchgate.net The use of visible light to initiate halogenation with organic halogen sources like N-chlorosuccinimide (NCS) also represents a milder, metal-free approach. mdpi.com

Alternative Solvents: Replacing hazardous halogenated solvents (e.g., CCl₄, CHCl₃) or volatile organic compounds with more environmentally benign alternatives is a key goal. scienceinschool.org Water, supercritical CO₂, ionic liquids, or bio-derived solvents like Cyrene and γ-valerolactone (GVL) are being explored for halogenation reactions. wpmucdn.comscienceinschool.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly route to halogenation. Halogenase enzymes can introduce chlorine, bromine, or iodine atoms onto a substrate with high regio- and sometimes stereoselectivity under mild aqueous conditions. rsc.org Flavin-dependent halogenases, for example, use a flavin cofactor and a halide salt to perform electrophilic halogenation. nih.govpnas.org While a specific halogenase for 1-bromo-3-fluoro-3-methylbutane has not been identified, enzyme engineering and directed evolution are rapidly expanding the substrate scope and applicability of these biocatalysts for creating halogenated compounds. nih.govmdpi.com

The integration of these green chemistry principles into the synthesis of halogenated compounds is crucial for developing more sustainable chemical manufacturing processes.

Reactivity and Mechanistic Studies of 1 Bromo 3 Fluoro 3 Methylbutane

Nucleophilic Substitution Reactions

The structure of 1-bromo-3-fluoro-3-methylbutane presents two distinct electrophilic centers: the primary carbon bonded to bromine (C1) and the tertiary carbon bonded to fluorine (C3). This bifunctional nature dictates a complex reactivity profile where reactions at one site can be influenced by the substituent at the other.

SN1 and SN2 Reaction Mechanisms with 1-Bromo-3-fluoro-3-methylbutane

Nucleophilic substitution reactions on 1-bromo-3-fluoro-3-methylbutane are expected to be highly regioselective, with the reaction pathway (SN1 or SN2) being heavily dependent on which carbon center is targeted and the reaction conditions.

The primary alkyl bromide at the C1 position is sterically accessible for a backside attack, favoring an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Conversely, an SN1 (Substitution Nucleophilic Unimolecular) reaction is unlikely at the C1 position because it would require the formation of a highly unstable primary carbocation. SN1 reactions proceed through a stepwise mechanism involving the formation of a carbocation intermediate, and their rates are primarily dependent on the substrate's ability to form a stable carbocation.

At the C3 position, the carbon is tertiary. While tertiary carbons typically favor SN1 reactions due to the formation of a stable tertiary carbocation, the presence of fluorine as a leaving group makes this process highly unfavorable under normal conditions.

Substitution reactions are overwhelmingly expected to occur at the C1 position, displacing the bromide ion. Bromide is an excellent leaving group compared to fluoride (B91410). The C1 carbon, being primary, is a prime target for SN2 reactions.

A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center. If the C1 carbon were a chiral center (for instance, if one of the hydrogens was replaced with deuterium), the reaction would proceed with a predictable inversion of its three-dimensional configuration. This is a direct consequence of the nucleophile attacking the carbon atom from the side opposite to the leaving group.

The C3 position is a tertiary carbon bonded to a fluorine atom. This C-F bond is exceptionally strong (approximately 467 kJ/mol) and the fluoride ion (F⁻) is a very poor leaving group due to its high basicity and the instability of the resulting anion in many solvents. libretexts.orglibretexts.org Consequently, nucleophilic substitution at C3 via either SN1 or SN2 mechanisms is considered highly unlikely under standard conditions.

SN2 at C3: This pathway is blocked due to severe steric hindrance. The three methyl groups surrounding the C3 carbon prevent any possibility of a backside attack by a nucleophile.

SN1 at C3: Although a tertiary carbocation would be relatively stable, the rate-determining step for an SN1 reaction is the departure of the leaving group. The strength of the C-F bond creates a very high activation energy barrier for the formation of the carbocation, effectively inhibiting this pathway. masterorganicchemistry.com

For a reaction to occur at C3, it would likely require harsh conditions or the use of a Lewis acid to coordinate with the fluorine atom, making it a better leaving group. Under such conditions, elimination reactions (E1 or E2) might also compete or predominate.

The choice of nucleophile is critical in directing the reaction pathway, primarily at the C1 position. SN2 reactions are favored by strong nucleophiles.

| Nucleophile Type | Strength | Expected Pathway at C1 | Comments |

| I⁻, HS⁻, RS⁻, CN⁻ | Strong | Favors SN2 | These nucleophiles are effective in SN2 reactions and would readily displace bromide at the primary carbon. |

| OH⁻, RO⁻ | Strong | SN2, potential for E2 | Strong bases can act as nucleophiles, leading to substitution, but may also induce elimination if sterically hindered. |

| H₂O, ROH | Weak | Very slow SN2 | Weak nucleophiles react very slowly in SN2 reactions; SN1 is not a viable alternative at the primary center. wordpress.com |

| t-BuO⁻ | Strong, Bulky Base | Favors E2 | Sterically hindered, strong bases are poor nucleophiles and will preferentially abstract a proton from the C2 position, leading to an elimination product. |

Leaving Group Efficacy (Bromide vs. Fluoride)

The efficacy of a leaving group is determined by its stability once it has departed from the substrate. Good leaving groups are the conjugate bases of strong acids. libretexts.org This means they are weak bases that are stable in solution.

In 1-bromo-3-fluoro-3-methylbutane, there is a stark difference between the leaving group abilities of bromide and fluoride.

| Property | Bromide (Br⁻) | Fluoride (F⁻) |

| Parent Acid | HBr (Strong Acid) | HF (Weak Acid) |

| Basicity | Very Weak Base | Stronger Base |

| Polarizability | High | Low |

| C-X Bond Strength | C-Br (~290 kJ/mol) | C-F (~467 kJ/mol) libretexts.org |

| Leaving Group Ability | Excellent | Very Poor libretexts.org |

Based on these properties, the C-Br bond is significantly weaker and bromide is a much more stable, and therefore better, leaving group than fluoride. libretexts.org This is the primary reason why nucleophilic substitution reactions on this molecule will selectively occur at the C1 position. The C-F bond's strength and the instability of the fluoride ion make it a "dismal" leaving group in substitution reactions. masterorganicchemistry.comubc.ca

Elimination Reactions

Elimination reactions of 1-bromo-3-fluoro-3-methylbutane are pivotal in the synthesis of various unsaturated organic compounds. The mechanistic pathway of these reactions is highly dependent on the reaction conditions.

E1, E2, and E1CB Mechanisms of 1-Bromo-3-fluoro-3-methylbutane

The elimination of HBr from 1-bromo-3-fluoro-3-methylbutane can theoretically proceed through E1 (Elimination Unimolecular), E2 (Elimination Bimolecular), or E1CB (Elimination Unimolecular Conjugate Base) mechanisms.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the carbon adjacent to the carbon bearing the bromine, and the bromide ion departs simultaneously. Given that 1-bromo-3-fluoro-3-methylbutane is a primary alkyl halide, the E2 mechanism is generally favored, especially with strong, sterically hindered bases. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

E1 Mechanism: This two-step mechanism involves the initial formation of a primary carbocation, which is highly unstable. This carbocation would then rapidly lose a proton to a weak base to form the alkene. Due to the high instability of the primary carbocation, the E1 pathway is generally not favored for primary alkyl halides like 1-bromo-3-fluoro-3-methylbutane unless carbocation rearrangement can lead to a more stable intermediate.

E1CB Mechanism: The E1CB mechanism is also a two-step process, but it begins with the formation of a carbanion. This pathway is typically favored when the protons on the β-carbon are particularly acidic, and the leaving group is poor. The presence of the electron-withdrawing fluorine atom on the β-carbon in 1-bromo-3-fluoro-3-methylbutane could potentially stabilize a carbanion at that position, making the E1CB mechanism a possibility under specific basic conditions.

Table 1: Predicted Mechanistic Preference for 1-Bromo-3-fluoro-3-methylbutane Elimination (Illustrative data based on general principles)

| Reaction Condition | Predicted Dominant Mechanism | Rationale |

| Strong, non-bulky base (e.g., EtO⁻) | E2 | Primary halide, strong base favors bimolecular elimination. |

| Strong, bulky base (e.g., t-BuOK) | E2 | Steric hindrance of the base favors elimination over substitution. |

| Weak base/Weak nucleophile (e.g., EtOH, H₂O) | SN2 (primarily), with minor E2 | Weak base is insufficient to promote E2 efficiently; SN2 is competitive. E1 is unlikely due to primary carbocation instability. |

| Strong base with a solvent that stabilizes carbanions | E1CB (possible) | The fluorine atom may sufficiently acidify the β-proton and stabilize the conjugate base. |

Regioselectivity of Alkene Formation (Zaitsev's Rule vs. Hofmann's Rule)

The dehydrobromination of 1-bromo-3-fluoro-3-methylbutane can potentially yield two different alkenes: 3-fluoro-3-methyl-1-butene and 1-fluoro-3-methyl-2-butene (which does not form as there is no hydrogen on the adjacent carbon to form a double bond in that position). The regioselectivity is dictated by the nature of the base and the steric environment of the substrate.

Zaitsev's Rule: This rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. This is often the case with small, strong bases.

Hofmann's Rule: This rule predicts that the less substituted alkene will be the major product. This outcome is favored when using a sterically bulky base, which preferentially abstracts the more accessible, less sterically hindered proton. In the case of 1-bromo-3-fluoro-3-methylbutane, the protons on the carbon adjacent to the bromine are sterically accessible.

Given the structure of 1-bromo-3-fluoro-3-methylbutane, elimination will primarily lead to the formation of 3-fluoro-3-methyl-1-butene . The concept of Zaitsev vs. Hofmann's rule is more applicable to substrates that can form multiple alkene isomers with different degrees of substitution.

Stereochemistry of Elimination Products

The stereochemistry of the elimination products is primarily a consideration for E2 reactions, which require a specific anti-periplanar arrangement of the departing proton and leaving group. For 1-bromo-3-fluoro-3-methylbutane, the product, 3-fluoro-3-methyl-1-butene, does not exhibit E/Z isomerism. Therefore, the stereochemical outcome in terms of alkene geometry is not a factor.

Competition Between Substitution and Elimination Pathways

Primary alkyl halides like 1-bromo-3-fluoro-3-methylbutane can undergo both substitution (SN2) and elimination (E2) reactions. The ratio of these competing pathways is influenced by several factors.

Role of Base Strength and Steric Hindrance

The strength and steric bulk of the base/nucleophile play a critical role in determining the reaction pathway.

Strong, non-bulky bases/nucleophiles (e.g., ethoxide, hydroxide) can act as both nucleophiles and bases. For a primary halide like 1-bromo-3-fluoro-3-methylbutane, SN2 reactions are generally fast. However, E2 can also occur.

Strong, sterically hindered bases (e.g., potassium tert-butoxide) are poor nucleophiles due to their bulk. They are, however, effective at removing protons, thus strongly favoring the E2 pathway over the SN2 pathway.

Table 2: Predicted Product Ratios for Reactions of 1-Bromo-3-fluoro-3-methylbutane with Different Bases (Illustrative data based on general principles)

| Base/Nucleophile | Predicted Major Pathway | Predicted Minor Pathway | Rationale |

| Sodium Ethoxide (NaOEt) | SN2 | E2 | Strong, but not bulky, allowing for nucleophilic attack at the primary carbon. |

| Potassium tert-Butoxide (t-BuOK) | E2 | SN2 | Bulky base favors proton abstraction (elimination) over nucleophilic attack (substitution). |

| Sodium Iodide (NaI) | SN2 | - | Iodide is a strong nucleophile but a very weak base. |

Temperature and Solvent Effects on Reaction Ratios

Temperature and the choice of solvent also significantly impact the competition between substitution and elimination.

Temperature: Elimination reactions are generally favored at higher temperatures. This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is more significant at higher temperatures.

Solvent: The polarity of the solvent can influence the reaction pathway. Polar protic solvents can solvate both the nucleophile/base and the leaving group, potentially slowing down SN2 reactions. Polar aprotic solvents, on the other hand, tend to accelerate SN2 reactions. For E2 reactions, a less polar solvent may be preferred as it does not stabilize the charged base as much, making it more reactive.

Table 3: Predicted Effect of Temperature and Solvent on the SN2/E2 Ratio for 1-Bromo-3-fluoro-3-methylbutane (Illustrative data based on general principles)

| Condition | Predicted Effect on SN2/E2 Ratio | Rationale |

| Increased Temperature | Decrease (Favors E2) | Elimination has a higher activation energy and is entropically favored. |

| Polar Protic Solvent (e.g., Ethanol) | May slightly favor E2 over SN2 | Solvation of the nucleophile can hinder its attack at the carbon center. |

| Polar Aprotic Solvent (e.g., DMSO) | Increase (Favors SN2) | Enhances the strength of the nucleophile, promoting substitution. |

Other Reactivity Patterns and Mechanistic Investigations

Radical Reactions Involving 1-Bromo-3-fluoro-3-methylbutane

Radical reactions, particularly radical halogenation, are a fundamental class of transformations for alkanes and their derivatives. libretexts.org These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgmsu.edu In the context of 1-bromo-3-fluoro-3-methylbutane, radical reactions would likely be initiated by the homolytic cleavage of a bond, often facilitated by heat or UV light.

The most probable radical reaction involving 1-bromo-3-fluoro-3-methylbutane would be the abstraction of a hydrogen atom by a radical species. The selectivity of this hydrogen abstraction is dependent on the stability of the resulting alkyl radical. The general order of stability for alkyl radicals is tertiary > secondary > primary. In the case of 1-bromo-3-fluoro-3-methylbutane, there are primary, secondary, and tertiary hydrogens.

Based on the principles of radical stability, it is expected that the tertiary hydrogen at the C3 position would be preferentially abstracted. However, the high electronegativity of the fluorine atom attached to the same carbon would have a destabilizing inductive effect on the adjacent radical. This could potentially alter the expected selectivity.

In a hypothetical radical bromination of 2-fluoro-2-methylbutane, a structurally related compound, the formation of a tertiary radical at the C2 position would be anticipated, which would then react with a bromine molecule to form the product. The free-radical bromination of the non-fluorinated analogue, 2-methylbutane, yields 2-bromo-2-methylbutane (B1582447) as the major product, which is a consequence of the formation of the more stable tertiary radical intermediate. rsc.orgaskfilo.com

The initiation of a radical reaction could also potentially involve the homolytic cleavage of the C-Br bond, which is weaker than the C-F and C-H bonds. This would generate a primary alkyl radical and a bromine radical.

Table 1: Plausible Radical Intermediates from 1-Bromo-3-fluoro-3-methylbutane

| Type of Radical | Position of Radical Center | Relative Stability (Predicted) | Influencing Factors |

|---|---|---|---|

| Primary | C1 | Low | Formed by C-Br homolysis or H abstraction from C1. |

| Secondary | C2 | Moderate | Formed by H abstraction from C2. |

| Tertiary | C3 | High (potentially reduced) | Formed by H abstraction from C3; destabilized by inductive effect of fluorine. |

Rearrangement Reactions

Rearrangement reactions in alkyl halides often occur via carbocation intermediates. These rearrangements, such as Wagner-Meerwein rearrangements, typically involve a 1,2-shift of a hydride, alkyl, or aryl group to form a more stable carbocation. libretexts.org For 1-bromo-3-fluoro-3-methylbutane, the formation of a carbocation would be a prerequisite for such rearrangements.

A carbocation could be generated at the C1 position upon the departure of the bromide ion. This would result in a primary carbocation, which is highly unstable. This primary carbocation could then potentially undergo a 1,2-hydride shift from the C2 position to form a more stable secondary carbocation.

A further rearrangement from this secondary carbocation at C2 to a tertiary carbocation at C3 via a methyl shift would be a possibility. However, the presence of the highly electronegative fluorine atom at C3 would significantly destabilize an adjacent positive charge, making the formation of a carbocation at C2 or C3 unfavorable. The strong electron-withdrawing inductive effect of fluorine would likely hinder or prevent such a rearrangement.

Table 2: Potential Carbocation Rearrangements in 1-Bromo-3-fluoro-3-methylbutane | Initial Carbocation | Position | Type | Possible Rearrangement | Resulting Carbocation | Position | Type | Likelihood | |---|---|---|---|---|---|---|---| | C1 | Primary | 1,2-Hydride Shift | C2 | Secondary | Possible, but subsequent rearrangement is unlikely. | | C2 | Secondary | 1,2-Methyl Shift | C3 | Tertiary | Unlikely due to the destabilizing inductive effect of the fluorine atom. |

Electrophilic Reactions

The term "electrophilic reactions" in the context of a saturated haloalkane like 1-bromo-3-fluoro-3-methylbutane is less common, as these molecules are typically electron-rich at the halogen atoms and act as electrophiles themselves at the carbon atom bonded to the halogen. However, one could consider reactions where a part of the molecule acts as a nucleophile towards a strong electrophile.

Due to the high electronegativity of the halogen atoms, the electron density of the C-Br and C-F bonds is polarized towards the halogens, making the carbon atoms (C1 and C3) electrophilic. Therefore, 1-bromo-3-fluoro-3-methylbutane is more likely to react with nucleophiles rather than electrophiles.

If forced to react with a very strong electrophile, the reaction would likely involve the lone pairs of electrons on the bromine or fluorine atoms. The bromine atom is more polarizable and its lone pairs are more available for donation compared to the highly electronegative fluorine atom. Thus, the bromine atom would be the more likely site of electrophilic attack.

Computational and Theoretical Chemistry of 1 Bromo 3 Fluoro 3 Methylbutane

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in defining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, or conformations.

The structure of 1-bromo-3-fluoro-3-methylbutane features a butane (B89635) backbone with multiple substituents, leading to a complex conformational landscape. The rotation around the C2-C3 bond is of particular interest. The staggered conformations are expected to be the energy minima, representing the most stable arrangements of the molecule. This is because they minimize steric repulsion between the bulky bromine atom, the fluorine atom, and the methyl groups.

Table 1: Estimated Relative Energies of Conformations This table is a hypothetical representation based on general principles of conformational analysis.

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Key Interactions | Estimated Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti | ~180° | Minimized steric strain | 0 (Global Minimum) |

| Gauche 1 | ~60° | Gauche (Br, F/CH₃) | > 1.0 |

| Gauche 2 | ~-60° | Gauche (Br, F/CH₃) | > 1.0 |

| Eclipsed 1 | 0° | Eclipsed (Br, H), Eclipsed (H, F/CH₃) | Highest (Energy Maximum) |

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. libretexts.org It is a key indicator of bond strength and significantly influences a molecule's reactivity. savemyexams.com In 1-bromo-3-fluoro-3-methylbutane, the two critical bonds are the primary carbon-bromine (C-Br) bond and the tertiary carbon-fluorine (C-F) bond.

Generally, the C-F bond is significantly stronger than the C-Br bond. savemyexams.comcrunchchemistry.co.uk This difference in bond strength dictates that, in reactions involving the cleavage of a carbon-halogen bond, the C-Br bond will break more readily than the C-F bond. savemyexams.comchemguideforcie.co.uk Therefore, nucleophilic substitution or elimination reactions are far more likely to occur at the C1 position, involving the cleavage of the C-Br bond. crunchchemistry.co.uk The C-F bond's high strength renders the fluorine atom relatively inert to substitution. crunchchemistry.co.uk The reactivity order for haloalkanes is typically R-I > R-Br > R-Cl > R-F. chemguideforcie.co.uk

Table 2: General Carbon-Halogen Bond Dissociation Energies (BDE) These are average values and can vary slightly based on the specific molecular structure. quora.com

| Bond | Average BDE (kJ/mol) |

|---|---|

| C-F | 485 quora.com |

| C-Cl | 327 quora.com |

| C-Br | 285 quora.com |

The electronic properties of a molecule, such as the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), are central to its reactivity.

Charge Distribution : Due to the high electronegativity of fluorine and bromine, the C-F and C-Br bonds in 1-bromo-3-fluoro-3-methylbutane are polarized. ncert.nic.in The fluorine atom, being the most electronegative element, will induce a significant partial negative charge (δ-) on itself and a partial positive charge (δ+) on the tertiary carbon (C3) to which it is attached. Similarly, the bromine atom will have a partial negative charge, and the primary carbon (C1) will have a partial positive charge. ncert.nic.in This polarization makes the C1 and C3 carbons electrophilic and susceptible to attack by nucleophiles. ncert.nic.in

HOMO/LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key in predicting chemical reactivity. For haloalkanes, the HOMO is often associated with the non-bonding lone pair electrons of the halogen atoms. The LUMO is typically the antibonding orbital (σ) of the carbon-halogen bond. In a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO (the C-X σ orbital) of the haloalkane. ijisrt.com Electron-withdrawing groups like halogens can lower the energy of the HOMO. ijisrt.com The energy gap between the HOMO and LUMO influences the molecule's stability and the energy required for electronic excitation. acs.org

Reaction Mechanism Elucidation through Potential Energy Surface Exploration

Computational chemistry allows for the mapping of potential energy surfaces (PES), which describe the energy of a system as a function of its geometry. nih.govuomustansiriyah.edu.iq This exploration helps to understand reaction mechanisms by identifying transition states and reaction pathways. uomustansiriyah.edu.iq

For any given reaction, reactants must pass through a high-energy transition state to form products. babcock.edu.ng The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate. babcock.edu.ng

For 1-bromo-3-fluoro-3-methylbutane, which is a primary alkyl halide, a bimolecular nucleophilic substitution (Sₙ2) reaction is a likely pathway. uci.edu The transition state for an Sₙ2 reaction would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the C-Br bond, in a "backside attack" fashion. uci.edu However, the molecule has significant steric hindrance due to the bulky group at the C3 position, which could slow down an Sₙ2 reaction compared to less hindered primary halides.

Alternatively, under conditions favoring unimolecular reactions (e.g., polar protic solvents, weak nucleophiles), an Sₙ1 or E1 mechanism could be considered. ncert.nic.inuci.edu However, the formation of a primary carbocation at C1 is highly unfavorable. A potential reaction pathway could involve an elimination (E2) mechanism, where a base removes a proton from the C2 carbon, leading to the formation of an alkene. The transition state for an E2 reaction involves the base, the substrate, and requires a specific anti-periplanar geometry between the proton being removed and the leaving group (bromine). libretexts.org

By mapping the potential energy surface, different reaction pathways can be compared. For example, the competition between substitution (Sₙ2) and elimination (E2) can be computationally assessed by calculating the activation barriers for each pathway. The pathway with the lower activation barrier will be the kinetically favored one.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Bromo-3-fluoro-3-methylbutane |

| 1-bromopropane (B46711) |

| 2,3-dimethylbutane (B166060) |

Molecular Dynamics Simulations to Understand Solvent and Temperature Effects

The foundation of an MD simulation lies in the force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For a molecule like 1-bromo-3-fluoro-3-methylbutane, a force field such as GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) would be appropriate. nih.govnih.gov These force fields would define the bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces) for the molecule.

Solvent Effects:

The choice of solvent is a critical factor that can significantly influence the conformational preferences and reactivity of 1-bromo-3-fluoro-3-methylbutane. ucsb.edu Solvents are generally categorized by their polarity, which is quantified by the dielectric constant. In an MD simulation, the solvent can be modeled explicitly, where individual solvent molecules are included in the simulation box, or implicitly, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netucsb.edu

In a non-polar solvent like n-hexane, the behavior of 1-bromo-3-fluoro-3-methylbutane would be primarily governed by intramolecular van der Waals interactions and steric hindrance. The bulky bromine atom and the tertiary butyl-like group would lead to specific preferred conformations to minimize steric strain.

In contrast, in a polar aprotic solvent such as acetonitrile, the dipole-dipole interactions between the solvent and the polar C-Br and C-F bonds of the solute would become significant. researchgate.net These interactions would likely stabilize conformations where the dipole moment of the molecule is maximized.

In polar protic solvents like water or ethanol, hydrogen bonding between the solvent and the fluorine atom of 1-bromo-3-fluoro-3-methylbutane could occur, further influencing its conformational landscape. The extent of this hydrogen bonding would affect the solubility and the orientation of the solute molecules within the solvent. nih.gov

To quantify the effect of the solvent, one could analyze the radial distribution functions (RDFs) between specific atoms of 1-bromo-3-fluoro-3-methylbutane and the solvent molecules. The RDF describes the probability of finding a particle at a certain distance from a reference particle. For instance, the RDF between the fluorine atom and the hydrogen atoms of water would reveal the extent of hydrogen bonding.

An illustrative example of how solvent polarity could affect the conformational equilibrium of a related haloalkane is presented in the table below. The data represents a hypothetical distribution of conformers based on the principles of solvent effects.

| Solvent | Dielectric Constant | Predominant Conformer(s) | Hypothesized Population (%) |

| n-Hexane | 1.9 | Anti-periplanar (Br and F opposed) | 70 |

| Acetonitrile | 37.5 | Gauche (Br and F at 60°) | 55 |

| Water | 80.1 | Gauche (stabilized by H-bonding) | 65 |

Temperature Effects:

Temperature directly influences the kinetic energy of the molecules in the system. In an MD simulation, temperature is typically controlled using a thermostat, which scales the velocities of the atoms. Increasing the temperature provides the molecule with more energy to overcome rotational barriers, leading to more frequent conformational changes. researchgate.net

At low temperatures, 1-bromo-3-fluoro-3-methylbutane would likely be trapped in its lowest energy conformation. As the temperature increases, the molecule can explore a wider range of the potential energy surface, and higher energy conformers will become more populated. nih.gov This can be observed by analyzing the dihedral angle distributions of the C-C-C-Br and C-C-C-F bonds over time.

The following table illustrates the expected trend of the population of a higher-energy gauche conformer relative to the lower-energy anti conformer as a function of temperature in a given solvent.

| Temperature (K) | Anti Conformer Population (%) | Gauche Conformer Population (%) |

| 273 | 85 | 15 |

| 298 | 75 | 25 |

| 323 | 65 | 35 |

Furthermore, temperature affects the diffusive properties of the molecule within the solvent. The self-diffusion coefficient, which can be calculated from the mean-squared displacement of the molecule over time, would be expected to increase with temperature, indicating faster movement through the solvent.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Fluoro 3 Methylbutane Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For complex molecules like 1-bromo-3-fluoro-3-methylbutane, one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, but two-dimensional (2D) techniques are indispensable for unambiguous assignments.

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms within a molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For 1-bromo-3-fluoro-3-methylbutane, a COSY spectrum would reveal correlations between the protons on adjacent carbon atoms, allowing for the tracing of the carbon skeleton's proton environment. For instance, the protons of the -CH2Br group would show a correlation to the protons of the adjacent -CH2- group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is highly sensitive and allows for the direct assignment of protonated carbons. sdsu.edu In the case of 1-bromo-3-fluoro-3-methylbutane, the HSQC spectrum would show cross-peaks connecting the signals of the protons on C1, C2, and the methyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different spin systems separated by non-protonated atoms. For 1-bromo-3-fluoro-3-methylbutane, HMBC would be critical in confirming the connectivity around the quaternary carbon (C3), showing correlations from the methyl protons to C3 and C2, and from the C2 protons to C3 and C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.net This is invaluable for determining stereochemistry. For derivatives of 1-bromo-3-fluoro-3-methylbutane with additional stereocenters, NOESY can help in assigning relative configurations by observing through-space correlations between protons.

A hypothetical 2D NMR analysis for 1-bromo-3-fluoro-3-methylbutane would yield the following correlations:

| Proton Signal | COSY Correlations | HSQC Correlation (Carbon) | HMBC Correlations (Carbons) |

| H on C1 (-CH₂Br) | H on C2 | C1 | C2, C3 |

| H on C2 (-CH₂-) | H on C1 | C2 | C1, C3, C4, C5 |

| H on C4/C5 (-CH₃) | - | C4/C5 | C3, C2, other CH₃ |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.org It provides valuable information about the chemical environment of fluorine atoms within a molecule. The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, making it very sensitive to subtle structural changes. biophysics.org

For 1-bromo-3-fluoro-3-methylbutane, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the tertiary carbon. The chemical shift of this fluorine would be characteristic of a tertiary alkyl fluoride (B91410). ucsb.edu The coupling of the fluorine nucleus with adjacent protons (H-F coupling) would lead to splitting of the ¹⁹F signal, providing further structural information. For instance, the fluorine on C3 would couple with the protons on C2 and the methyl protons on C4 and C5.

| Fluorine Environment | Expected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Expected Coupling |

| Tertiary Alkyl Fluoride (R₃CF) | +140 to +250 | J(H-F) with adjacent protons |

High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Mechanistic Insights

High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions. savemyexams.com Ion mobility spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), separates ions based on their size, shape, and charge, offering an additional dimension of structural information. researchgate.net

In electron ionization mass spectrometry (EI-MS), the molecular ion of 1-bromo-3-fluoro-3-methylbutane would undergo fragmentation, providing clues about its structure. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks of nearly equal abundance due to the ⁷⁹Br and ⁸¹Br isotopes). savemyexams.com

Common fragmentation pathways for haloalkanes include the loss of a halogen atom or a hydrohalic acid molecule. For 1-bromo-3-fluoro-3-methylbutane, key fragmentation pathways would likely involve:

Loss of a bromine radical (•Br) to form a stable tertiary carbocation.

Loss of a fluorine radical (•F).

Cleavage of C-C bonds, leading to the formation of smaller fragment ions. libretexts.org

| m/z | Possible Fragment | Significance |

| [M]⁺ & [M+2]⁺ | C₅H₁₀BrF⁺ | Molecular ion peak with bromine isotope pattern |

| [M-Br]⁺ | C₅H₁₀F⁺ | Loss of bromine, forming a tertiary carbocation |

| [M-F]⁺ | C₅H₁₀Br⁺ | Loss of fluorine |

| [M-HBr]⁺ | C₅H₉F⁺ | Loss of hydrogen bromide |

| [M-HF]⁺ | C₅H₉Br⁺ | Loss of hydrogen fluoride |

Ion mobility spectrometry separates ions in the gas phase based on their drift time through a buffer gas, which is related to their collision cross section (CCS). The CCS is a measure of the rotational average of the ion's shape and is a valuable parameter for distinguishing between isomers. researchgate.net For 1-bromo-3-fluoro-3-methylbutane, predicted CCS values can be calculated and compared with experimental measurements to confirm its structure. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.00228 | 129.6 |

| [M+Na]⁺ | 190.98422 | 141.3 |

| [M-H]⁻ | 166.98772 | 131.9 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. wiley.com These techniques are particularly useful for identifying the presence of specific functional groups and analyzing bond characteristics.

For 1-bromo-3-fluoro-3-methylbutane, the IR and Raman spectra would be expected to show characteristic absorption bands for the C-H, C-F, and C-Br bonds.

C-H vibrations: Stretching and bending vibrations of the methyl and methylene (B1212753) groups would be observed in the typical alkane regions.

C-F stretch: A strong absorption band in the IR spectrum, typically in the range of 1000-1400 cm⁻¹, is characteristic of the C-F stretching vibration. wiley.com

C-Br stretch: The C-Br stretching vibration appears at lower frequencies, generally in the range of 500-700 cm⁻¹. wiley.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H stretch (alkane) | 2850-3000 | IR, Raman |

| C-H bend (alkane) | 1350-1470 | IR, Raman |

| C-F stretch | 1000-1400 | IR (strong) |

| C-Br stretch | 500-700 | IR, Raman |

The analysis of the vibrational spectra of similar molecules, such as 1-bromo-3-fluoropropane, can provide further insights into the expected spectral features and conformational properties of 1-bromo-3-fluoro-3-methylbutane. nih.gov

X-ray Crystallography for Absolute Configuration Determination of Chiral Derivatives

Following a comprehensive search of scientific literature, no specific research findings or crystallographic data pertaining to the X-ray analysis of chiral derivatives of 1-bromo-3-fluoro-3-methylbutane were identified. The determination of the absolute configuration of a chiral molecule is a critical aspect of its structural elucidation, providing a definitive 3D arrangement of its atoms. X-ray crystallography is the most powerful and unambiguous method for this purpose.

The process for determining the absolute configuration of a chiral derivative of 1-bromo-3-fluoro-3-methylbutane would theoretically involve the following key steps:

Synthesis and Isolation of a Chiral Derivative: A chemical reaction would be performed to introduce a chiral center into the 1-bromo-3-fluoro-3-methylbutane structure or to synthesize a derivative that is chiral. This would be followed by purification to isolate a single enantiomer.

Crystal Growth: High-quality single crystals of the purified chiral derivative would need to be grown. This is often a challenging step, as the conditions for crystal formation are highly specific to the compound.

X-ray Diffraction Data Collection: The single crystal would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is then collected.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which provides the precise location of each atom in the unit cell. For the determination of the absolute configuration, anomalous dispersion effects of the bromine atom would be crucial. The heavy bromine atom would scatter X-rays with a significant phase shift, allowing for the differentiation between the two possible enantiomers.

Absolute Configuration Assignment: The analysis of the diffraction data, particularly the intensities of Bijvoet pairs, allows for the determination of the absolute structure. The Flack parameter is a key indicator used in this process; a value close to zero for a given enantiomer confirms its absolute configuration.

While this outlines the standard methodology, the absence of published data for any chiral derivative of 1-bromo-3-fluoro-3-methylbutane means that no specific examples, data tables, or detailed research findings can be presented here. The scientific community has not, to date, published any studies focused on the X-ray crystallographic determination of the absolute configuration for this specific class of compounds.

Applications of 1 Bromo 3 Fluoro 3 Methylbutane As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

There is a notable absence of specific examples in the scientific literature detailing the use of 1-bromo-3-fluoro-3-methylbutane as a direct precursor in the total synthesis of complex organic molecules. Generally, alkyl halides, such as 1-bromo-3-methylbutane (B150244), serve as versatile intermediates in organic synthesis. For instance, 1-bromo-3-methylbutane has been utilized in the synthesis of 1-(3-methylbutyl)pyrrole. However, the influence of the geminal fluorine atom at the 3-position of 1-bromo-3-fluoro-3-methylbutane on its reactivity and suitability for complex molecule synthesis has not been specifically investigated or reported.

Utility in the Construction of Fluorine-Containing Scaffolds

The strategic introduction of fluorine atoms can significantly alter the biological and physical properties of organic molecules. While fluorinated building blocks are crucial in the development of novel pharmaceuticals and materials, there is no specific data available on the application of 1-bromo-3-fluoro-3-methylbutane in the construction of fluorine-containing scaffolds. The presence of the bromine atom suggests its potential use in coupling reactions to introduce the fluorinated methylbutyl moiety into larger structures, but specific examples of this application are not found in the current body of scientific research.

Development of Heterocyclic Systems from 1-Bromo-3-fluoro-3-methylbutane Derivatives

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The synthesis of fluorinated heterocycles is an area of intense research. In principle, 1-bromo-3-fluoro-3-methylbutane could be a precursor to derivatives that undergo cyclization to form various heterocyclic systems. For example, the bromo group could be displaced by a nucleophile that is part of a difunctional molecule, leading to the formation of a ring. However, a review of the available literature does not yield any specific instances of 1-bromo-3-fluoro-3-methylbutane or its immediate derivatives being used for the development of heterocyclic systems.

Stereocontrolled Introduction of Fluorine and Bromine into Target Molecules

The stereoselective introduction of halogen atoms is a critical aspect of modern asymmetric synthesis. While there are general methods for the stereocontrolled synthesis of molecules containing fluorine and bromine, there is no specific information available regarding the use of 1-bromo-3-fluoro-3-methylbutane in such reactions. The prochiral nature of the carbon bearing the fluorine and methyl groups suggests that stereocontrolled reactions at or adjacent to this center could be possible, but this potential has not been explored in the published literature.

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

Future efforts in the synthesis of 1-Bromo-3-fluoro-3-methylbutane will likely pivot towards greener and more atom-economical methods, moving away from traditional, often harsh, halogenation techniques. ijrpr.com Key areas of exploration include:

Enzymatic Halogenation: The use of halogenase enzymes presents a compelling green chemistry approach for the selective introduction of halogens under mild conditions. sioc-journal.cn Research could focus on identifying or engineering haloperoxidases or flavin-dependent halogenases capable of regioselectively brominating or fluorinating a suitable precursor. nih.govrsc.orgmdpi.com For instance, a potential enzymatic route could involve the selective halogenation of 3-fluoro-3-methylbutanol. The enzymatic approach offers the potential for high selectivity at ambient temperature and pressure, minimizing the need for toxic reagents. sioc-journal.cn

Photochemical Synthesis: Light-mediated reactions offer a powerful tool for the generation of reactive intermediates under controlled conditions. acs.org Future research could investigate the photochemical bromination of 3-fluoro-3-methylbutane or a related precursor. newera-spectro.comgoogle.com The use of N-bromosuccinimide (NBS) or other bromine radical sources under photochemical activation could provide a more selective and efficient pathway to 1-Bromo-3-fluoro-3-methylbutane, potentially reducing the formation of polyhalogenated byproducts. newera-spectro.comwuxiapptec.com Furthermore, sustainable photoinduced decarboxylative chlorination methods could be adapted for bromination, using carboxylic acid feedstocks. rsc.orgnih.gov

Catalytic C-H Functionalization: Direct C-H bond fluorination and bromination are at the forefront of modern synthetic chemistry. nih.govchinesechemsoc.org Research into transition-metal-catalyzed, particularly copper-catalyzed, C-H fluorination could be a viable route. chinesechemsoc.orgresearchgate.net Similarly, developing selective C-H bromination methods for the terminal methyl group of a 3-fluoro-3-methylbutane precursor would be a significant advancement. These methods often offer high regioselectivity and functional group tolerance. ucl.ac.ukrsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enzymatic Halogenation | High selectivity, mild reaction conditions, environmentally benign. sioc-journal.cn | Screening and engineering of halogenases for specific substrate recognition. rsc.orgmdpi.com |

| Photochemical Synthesis | Precise reaction control, reduced byproducts, energy efficiency. acs.org | Development of selective photochemical bromination protocols. newera-spectro.comgoogle.com |

| Catalytic C-H Functionalization | High atom economy, direct functionalization of simple precursors. nih.govchinesechemsoc.org | Design of selective catalysts for C-H fluorination and bromination. researchgate.netrsc.org |

Exploration of Novel Reactivity Patterns and Selectivity Control

The bifunctional nature of 1-Bromo-3-fluoro-3-methylbutane, possessing both a reactive carbon-bromine bond and a stable carbon-fluorine bond, opens avenues for exploring unique reactivity patterns. wikipedia.orgsolubilityofthings.com

Future research will likely focus on the selective manipulation of the C-Br bond while preserving the C-F bond. This includes:

Nucleophilic Substitution Reactions: The carbon-bromine bond is susceptible to nucleophilic attack, making it a valuable handle for introducing a wide range of functional groups. solubilityofthings.comiitk.ac.in Investigations into the S_N1 and S_N2 reactivity of 1-Bromo-3-fluoro-3-methylbutane with various nucleophiles will be crucial for its application as a building block. solubilityofthings.comiitk.ac.in The steric hindrance around the bromine atom may influence the reaction mechanism and rate. libretexts.orglibretexts.org

Grignard Reagent Formation: The formation of a Grignard reagent from 1-Bromo-3-fluoro-3-methylbutane would create a powerful nucleophile for carbon-carbon bond formation. Research will need to address the stability of the Grignard reagent in the presence of the fluorine atom.

Cross-Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of aryl, alkynyl, and amino groups, respectively, leading to a diverse array of fluorinated compounds.

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. ucr.edu Exploring the reactivity of this radical in addition and cyclization reactions could lead to the synthesis of complex fluorinated molecules. The relative reactivity of different halogens in radical reactions often follows the trend F < Cl < Br < I. ucr.edu

| Reaction Type | Potential Outcome | Key Research Considerations |

| Nucleophilic Substitution | Introduction of various functional groups (e.g., -OH, -OR, -CN). solubilityofthings.comiitk.ac.in | Steric hindrance, reaction kinetics (S_N1 vs. S_N2). libretexts.orglibretexts.org |

| Grignard Reaction | Formation of a fluorinated Grignard reagent for C-C bond formation. | Stability and reactivity of the organometallic species. |

| Cross-Coupling Reactions | Synthesis of complex fluorinated molecules with new C-C, C-N, or C-O bonds. | Catalyst selection, reaction conditions, and functional group tolerance. |

| Radical Reactions | Formation of new C-C bonds through radical addition or cyclization. | Initiator selection and control of radical chain propagation. ucr.edu |

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical reactivity. researchgate.netnih.gov For 1-Bromo-3-fluoro-3-methylbutane, computational modeling can provide valuable insights into:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of its reactions, including transition state structures and activation energies. researchgate.netnih.gov This can help in optimizing reaction conditions and predicting product distributions.

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR shifts, which can aid in the characterization of 1-Bromo-3-fluoro-3-methylbutane and its derivatives. nih.gov

Machine Learning for Reactivity Prediction: The application of machine learning (ML) models to predict reaction outcomes is a rapidly growing field. researchgate.netijnc.iracs.orgresearchgate.net By training models on datasets of similar halogenated compounds, it may be possible to predict the reactivity of 1-Bromo-3-fluoro-3-methylbutane in various transformations with reasonable accuracy. bohrium.comnumberanalytics.com This can accelerate the discovery of new reactions and applications. Hybrid models that integrate graph neural networks and descriptor-based fingerprints show promise in predicting the properties of halogenated compounds. oup.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. protheragen.aikit.edubiovanix.comnus.edu.sgresearchgate.netmdpi.comsioc-journal.cn

Flow Chemistry: Performing reactions with 1-Bromo-3-fluoro-3-methylbutane in continuous flow reactors can enhance heat and mass transfer, improve reaction control, and enable the safe handling of potentially hazardous reagents or intermediates. researchgate.netacs.org This is particularly relevant for photochemical and highly exothermic reactions.

Automated Synthesis: Integrating the synthesis and reactions of 1-Bromo-3-fluoro-3-methylbutane into automated platforms can accelerate the exploration of its chemical space. protheragen.aikit.eduresearchgate.net These systems can perform high-throughput screening of reaction conditions and facilitate the rapid synthesis of libraries of derivatives for biological or materials testing.

Applications in Advanced Materials Science

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, making them valuable components for advanced materials. alfa-chemistry.comnumberanalytics.commerckmillipore.comyoutube.comossila.com Research into the use of 1-Bromo-3-fluoro-3-methylbutane as a building block in materials science could focus on:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-3-fluoro-3-methylbutane, and how can purity be maximized?

- Methodology : Use halogenation of 3-fluoro-3-methylbutanol with reagents like PBr₃ or HBr in acidic media. For improved regioselectivity, consider radical bromination under controlled conditions (e.g., UV light) . Purification via fractional distillation (bp ~120–121°C) or column chromatography (silica gel, hexane/ethyl acetate) ensures >97% purity, as validated by GC-MS .

- Key Data : Molecular weight = 167.02 g/mol; LogP ≈ 2.16 (predicts hydrophobic behavior) .

Q. How can spectroscopic techniques confirm the structure of 1-bromo-3-fluoro-3-methylbutane?

- Methodology :

- ¹H/¹³C NMR : Identify signals for Br-C-CH₂ (δ ~3.4 ppm) and F-C(CH₃) (δ ~1.3 ppm for CH₃, δ ~90–100 ppm for C-F in ¹³C NMR) .

- IR : C-Br stretch at ~550–600 cm⁻¹ and C-F stretch at ~1100–1200 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 167 (M⁺) and fragments at m/z 89 (loss of Br) and m/z 69 (loss of F) .

Q. What safety protocols are critical for handling 1-bromo-3-fluoro-3-methylbutane?

- Guidelines : Classified as a flammable liquid (UN 2341). Use PPE (gloves, goggles), work in a fume hood, and store in flame-proof cabinets at <25°C. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does fluorine substitution at the 3-position influence the compound’s reactivity in SN2 reactions compared to non-fluorinated analogs?

- Mechanistic Insight : Fluorine’s electronegativity increases the electrophilicity of the adjacent carbon, accelerating SN2 displacement. However, steric hindrance from the 3-methyl group may reduce reaction rates. Computational studies (e.g., DFT) predict a 20–30% lower activation energy compared to 1-bromo-3-methylbutane .

- Experimental Validation : Compare kinetics with 1-bromo-3-methylbutane using nucleophiles like NaI in acetone .

Q. How can contradictions in reported reaction yields (e.g., 60–85%) be resolved?

- Analysis : Variability arises from:

- Impurities : Trace water or acids may hydrolyze the bromide. Use anhydrous conditions and molecular sieves .

- Reaction Monitoring : Track intermediates via in-situ FTIR or HPLC to optimize reaction time .

- Case Study : A 2022 study achieved 88% yield using PBr₃ in dry ether at 0°C, minimizing side reactions .

Q. What computational models predict the compound’s environmental persistence or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.